

Physicochemical Properties of Vitamin D4-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vitamin D4-d5

Cat. No.: B15144226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Vitamin D4-d5**. Given that **Vitamin D4-d5** is a deuterated analog of Vitamin D4, this guide primarily presents the well-documented data for Vitamin D4 (22-Dihydroergocalciferol) and discusses the expected impact of deuteration. The experimental protocols described are standard methodologies applicable to the characterization of steroid compounds and their deuterated analogs.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Vitamin D4. For **Vitamin D4-d5**, the molecular weight will be slightly higher due to the replacement of five protons with deuterium atoms. Other properties such as melting point, boiling point, and solubility are expected to be very similar to the non-deuterated form.

Table 1: General Physicochemical Properties of Vitamin D4

Property	Value	Source(s)
Chemical Name	22,23-Dihydroergocalciferol	[1]
Synonyms	(5Z,7E)-(3S)-9,10-seco- 5,7,10(19)-ergostatrien-3-ol, (24S)-Methylcalcidiol	[1]
Molecular Formula	C ₂₈ H ₄₆ O	[1] [2]
Molecular Weight	398.66 g/mol	[3] [4]
Appearance	Off-white to light yellow solid/powder	[4]
Melting Point	83-86 °C	
Boiling Point (Predicted)	504.9 ± 29.0 °C	

Table 2: Solubility Profile of Vitamin D4

Solvent	Solubility	Source(s)
Dimethylformamide (DMF)	25 mg/mL	[5]
Ethanol	30 mg/mL	[5]
Dimethyl Sulfoxide (DMSO)	3 mg/mL (up to 25 mg/mL with sonication)	[4] [5]
Chloroform	Soluble	
Water	Practically insoluble	[6] [7]

Table 3: Spectroscopic Data for Vitamin D4

Technique	Data	Source(s)
UV-Vis (λ_{max})	212, 265 nm	[5]
Nuclear Magnetic Resonance (NMR)	1H and 13C NMR data are available and consistent with the structure.	[8][9][10][11]
Mass Spectrometry (MS)	Amenable to analysis by LC-MS/MS, often with derivatization.	[12][13][14][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of **Vitamin D4-d5**.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[17][18][19][20]

Apparatus:

- Melting point apparatus with a heating block and temperature probe
- Glass capillary tubes (closed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the **Vitamin D4-d5** is finely powdered using a mortar and pestle. The dry, powdered sample is then packed into a glass capillary tube to a height of 2-3 mm.

- **Measurement:** The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a steady rate (e.g., 10-20 °C/minute for a preliminary run, then 1-2 °C/minute for an accurate measurement).
- **Observation:** The temperature at which the substance first begins to melt (the solid matrix collapses) and the temperature at which it becomes a clear liquid are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.[\[6\]](#)[\[21\]](#)

Apparatus:

- Analytical balance
- Vials with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- **Sample Preparation:** An excess amount of **Vitamin D4-d5** is added to a known volume of the solvent in a vial.
- **Equilibration:** The vials are sealed and agitated in a mechanical shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged at high speed to pellet the undissolved solid.

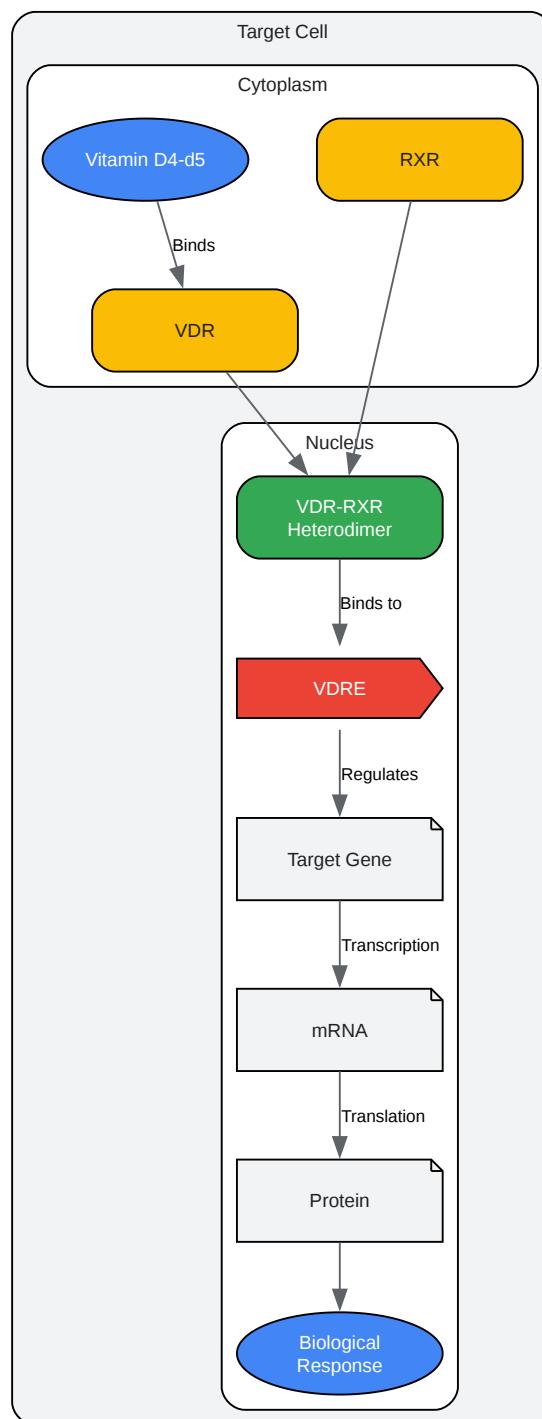
- Sample Analysis: A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles. The concentration of the dissolved **Vitamin D4-d5** in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.

Determination of the Partition Coefficient (LogP) by HPLC

This method provides a rapid determination of the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Apparatus:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase HPLC column (e.g., C18)
- Autosampler
- Data acquisition and analysis software

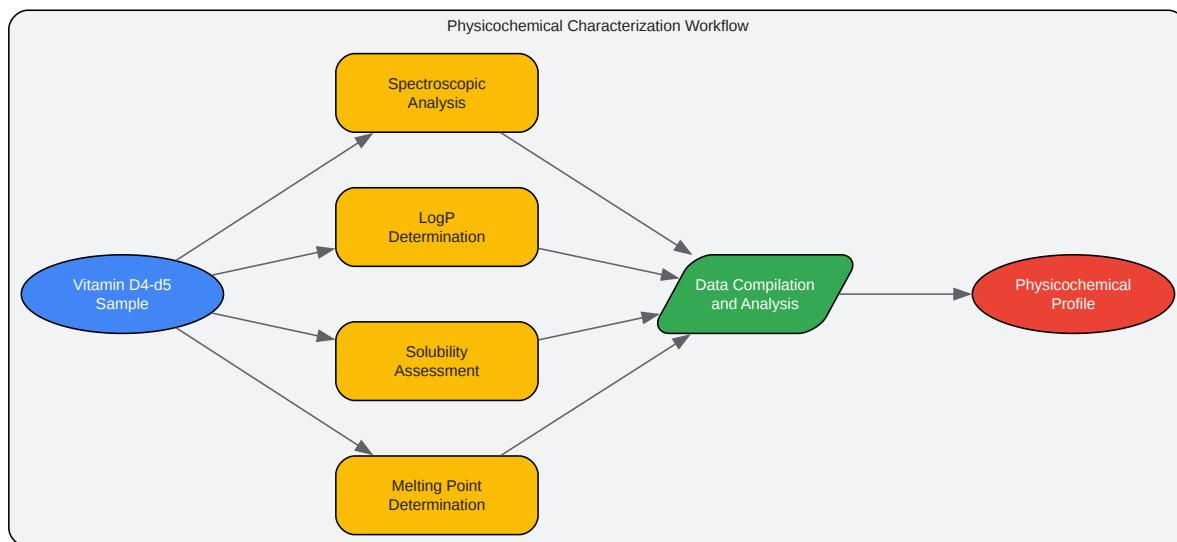

Procedure:

- Standard Preparation: A series of standard compounds with known LogP values are prepared and their retention times on the HPLC column are determined under specific isocratic or gradient elution conditions.
- Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standard compounds against their measured retention times.
- Sample Analysis: A solution of **Vitamin D4-d5** is injected into the HPLC system under the same conditions used for the standards.
- LogP Calculation: The retention time of **Vitamin D4-d5** is measured, and its LogP value is calculated from the calibration curve.

Signaling Pathways and Experimental Workflows

Vitamin D Receptor Signaling Pathway

The biological effects of Vitamin D4, and by extension **Vitamin D4-d5**, are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.^[27] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is crucial for calcium homeostasis, bone metabolism, and immune function.



[Click to download full resolution via product page](#)

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

General Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a compound like **Vitamin D4-d5**.

[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 22-Dihydroergocalciferol - Wikipedia [en.wikipedia.org]
- 2. Vitamin D4 | C₂₈H₄₆O | CID 5460703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Development of a Robust Dissolution Method for Vitamin D3 [dc.etsu.edu]
- 8. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H nuclear magnetic resonance studies of the conformations of vitamin D compounds in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Vitamin D and metabolites measurement by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uoanbar.edu.iq [uoanbar.edu.iq]
- 18. thinksrs.com [thinksrs.com]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. pennwest.edu [pennwest.edu]
- 21. ijpbs.com [ijpbs.com]
- 22. acdlabs.com [acdlabs.com]
- 23. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 26. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 27. Vitamin D - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physicochemical Properties of Vitamin D4-d5: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144226#physicochemical-properties-of-vitamin-d4-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com